

# Bridging the Data Gap: A Guide to Comparing New and Discontinued Analytical Instruments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Discontinued |           |
| Cat. No.:            | B3100815     | Get Quote |

For researchers, scientists, and drug development professionals, the transition from a trusted, albeit **discontinued**, analytical instrument to a new one presents a critical challenge: ensuring the continuity and integrity of data. This guide provides a comprehensive framework for comparing data from a new instrument with historical data from its predecessor, focusing on the practical application of a bridging study. By following the detailed experimental protocols and data analysis strategies outlined below, laboratories can confidently demonstrate the equivalency of their new instrumentation, ensuring seamless data integration and maintaining the validity of long-term studies.

The replacement of aging laboratory equipment with modern technology is driven by the promise of improved performance, such as enhanced sensitivity, faster analysis times, and greater robustness.[1][2][3] However, this transition necessitates a carefully planned and executed bridging study to ensure that the data generated by the new instrument is comparable to the historical data from the old one.[4][5] Such studies are essential for maintaining data integrity, especially in regulated environments like the pharmaceutical industry, and for avoiding costly and time-consuming re-validation of methods.[6]

## **Experimental Protocol: Bridging Study for HPLC to UHPLC Transition**

This protocol outlines a bridging study for transitioning from a **discontinued** High-Performance Liquid Chromatography (HPLC) system to a modern Ultra-High-Performance Liquid Chromatography (UHPLC) system for the analysis of a drug substance.



Objective: To demonstrate the equivalency of the new UHPLC instrument by comparing its performance characteristics with the historical data from the **discontinued** HPLC instrument.

#### Materials:

- Reference standard of the drug substance
- Placebo (all formulation components except the drug substance)
- Previously analyzed batches of the drug product with known assay values
- HPLC and UHPLC columns with appropriate stationary phases
- Mobile phase and sample diluents as per the established analytical method

### Methodology:

- System Suitability:
  - Prepare the mobile phase and system suitability solution (a solution of the reference standard at a known concentration).
  - Equilibrate both the HPLC and UHPLC systems with the mobile phase until a stable baseline is achieved.
  - Perform five replicate injections of the system suitability solution on both instruments.
  - Verify that the system suitability parameters (e.g., retention time, peak area, theoretical plates, tailing factor) meet the pre-defined acceptance criteria for both systems.
- Precision:
  - Repeatability (Intra-assay precision):
    - Prepare six independent samples of the drug product at the target concentration.
    - Analyze these six samples on the new UHPLC instrument on the same day, by the same analyst.



- Calculate the mean, standard deviation, and relative standard deviation (RSD) of the assay values.
- Intermediate Precision:
  - Repeat the repeatability experiment on a different day with a different analyst.
  - Compare the results from both days to assess the intermediate precision.

### Accuracy:

- Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
- Analyze these nine samples on the new UHPLC instrument.
- Calculate the percent recovery for each sample.

### • Linearity:

- Prepare a series of at least five concentrations of the reference standard spanning the expected analytical range (e.g., 50% to 150% of the target concentration).
- Inject each concentration in triplicate on the new UHPLC instrument.
- Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
- Determine the correlation coefficient (r) and the y-intercept.

#### Comparative Analysis:

- Select a minimum of 20-50 clinical samples or previously analyzed batches of the drug product that span the analytical range.[5]
- Analyze these samples on both the discontinued HPLC and the new UHPLC instrument.
- Statistically compare the results obtained from both instruments.



## Data Presentation: Quantitative Comparison of HPLC and UHPLC Instruments

The following table summarizes the key performance parameters to be compared between the old and new instruments. Acceptance criteria should be pre-defined in a bridging study protocol.[5]

| Parameter                   | Discontinued HPLC<br>(Historical Data) | New UHPLC<br>(Bridging Study<br>Data) | Acceptance Criteria |
|-----------------------------|----------------------------------------|---------------------------------------|---------------------|
| Precision (RSD)             |                                        |                                       |                     |
| Repeatability (n=6)         | ≤ 2.0%                                 | ≤ 1.0%                                | RSD ≤ 2.0%          |
| Intermediate Precision      | ≤ 2.0%                                 | ≤ 1.5%                                | RSD ≤ 2.0%          |
| Accuracy (%<br>Recovery)    |                                        |                                       |                     |
| 80% Level                   | 98.0% - 102.0%                         | 99.5%                                 | 98.0% - 102.0%      |
| 100% Level                  | 98.0% - 102.0%                         | 100.2%                                | 98.0% - 102.0%      |
| 120% Level                  | 98.0% - 102.0%                         | 101.1%                                | 98.0% - 102.0%      |
| Linearity                   |                                        |                                       |                     |
| Correlation Coefficient (r) | ≥ 0.999                                | ≥ 0.999                               | ≥ 0.999             |
| Limit of Detection (LOD)    | 0.05 μg/mL                             | 0.01 μg/mL                            | Reportable          |
| Limit of Quantitation (LOQ) | 0.15 μg/mL                             | 0.03 μg/mL                            | Reportable          |

## Visualization of the Bridging Study Workflow

The following diagram illustrates the logical flow of the experimental workflow for the instrument bridging study.





Click to download full resolution via product page

Workflow for an instrument bridging study.



## **Statistical Analysis and Interpretation**

A critical component of the bridging study is the statistical analysis of the comparative data.[7] Methods such as Bland-Altman plots, Deming regression, and Passing-Bablok regression are valuable tools for assessing the agreement between the two instruments.[5] The goal is to demonstrate that any differences between the old and new instruments are not statistically or practically significant. It is important to note that simply comparing validation data from the two methods is not sufficient for a bridging exercise.[1][2] A direct comparison using the same set of representative samples is crucial.[4]

In conclusion, a well-designed and executed bridging study is paramount when transitioning to a new analytical instrument. By following a detailed protocol, presenting data clearly, and performing appropriate statistical analysis, laboratories can ensure the seamless continuity of their data and maintain the high standards of quality and reliability expected in scientific research and drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bioprocessintl.com [bioprocessintl.com]
- 2. researchgate.net [researchgate.net]
- 3. labunlimited.com [labunlimited.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Bridging Studies for Changing Analytical Methods During Trials Clinical Research Made Simple [clinicalstudies.in]
- 6. casss.org [casss.org]
- 7. Eight Steps to Method Validation in a Clinical Diagnostic Laboratory | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- To cite this document: BenchChem. [Bridging the Data Gap: A Guide to Comparing New and Discontinued Analytical Instruments]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3100815#comparing-data-from-a-new-instrument-with-historical-data-from-a-discontinued-one]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com